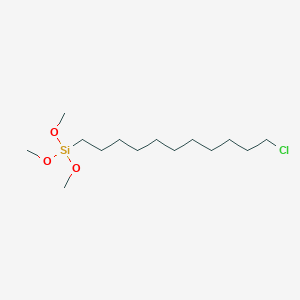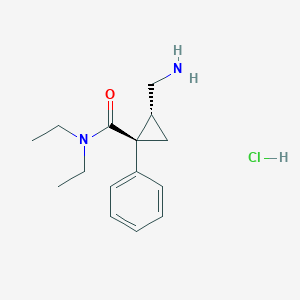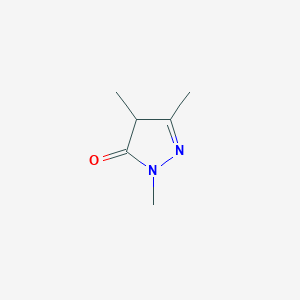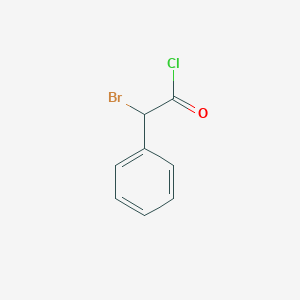
1,3,6,8-Tetrabromopireno
Descripción general
Descripción
1,3,6,8-Tetrabromopyrene (1,3,6,8-TBP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in a variety of organic solvents and has a low volatility. It is the most abundant PAH in the environment and is of particular interest due to its potential role in the carcinogenic process. 1,3,6,8-TBP has been studied for its ability to interact with DNA, its potential for genotoxicity, and its ability to act as a mutagen.
Aplicaciones Científicas De Investigación
Síntesis de Derivados Isómeros
1,3,6,8-Tetrabromopireno: es un precursor clave en la síntesis de varios derivados isómeros. Estos derivados son cruciales para expandir la utilidad del pireno al permitir diversas estrategias de funcionalización . La funcionalización estratégica en posiciones no-K y nodales conduce a nuevos compuestos con aplicaciones potenciales en química sintética y ciencia de materiales.
Propiedades Fotofísicas
La estructura electrónica única del This compound lo convierte en un candidato interesante para estudiar propiedades fotofísicas. Los investigadores aprovechan su estructura para comprender las reacciones de sustitución aromática electrofílica preferenciales y el comportamiento fotofísico resultante . Este conocimiento es esencial para diseñar materiales con características específicas de absorción y emisión de luz.
Marcos Metal-Orgánicos (MOFs)
Los ligandos a base de pireno, incluidos los derivados del This compound, son atractivos para la síntesis de MOFs. Estos marcos han mostrado promesa en aplicaciones como luminiscencia, fotocatálisis, adsorción y separación, catálisis heterogénea, aplicaciones electroquímicas y aplicaciones biomédicas . La versatilidad de los MOFs a base de pireno proviene de sus propiedades ópticas y electrónicas únicas.
Semiconductores Orgánicos
This compound: sirve como material de partida para la síntesis de semiconductores orgánicos en forma de estrella. Estos materiales son solubles en disolventes orgánicos comunes, lo que permite el procesamiento en solución de dispositivos como diodos orgánicos emisores de luz (OLED) . La solubilidad y procesabilidad de estos semiconductores los hacen adecuados para una variedad de aplicaciones electrónicas.
Química Sintética
En química sintética, This compound se usa para introducir bromo en otros compuestos. La reacción de bromación es un paso fundamental en la síntesis de muchas moléculas complejas. La reactividad del compuesto y su patrón de sustitución predecible lo convierten en una herramienta valiosa para los químicos que desarrollan nuevas rutas sintéticas .
Mecanismo De Acción
Target of Action
1,3,6,8-Tetrabromopyrene is primarily used as a reactant in the synthesis of pyrene-centered starburst oligofluorenes . These oligofluorenes are used in electroluminescent devices . The compound’s primary targets are therefore the molecular structures within these devices.
Mode of Action
The mode of action of 1,3,6,8-Tetrabromopyrene involves its interaction with other compounds during the synthesis process. It serves as a building block in the creation of blue to green OLED emitters . The bromine atoms in the compound can undergo reactions that allow for the attachment of other functional groups, leading to the formation of complex structures .
Biochemical Pathways
It is involved in the Ni-catalyzed Yamamoto reaction, a process used to create covalent organic polymers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,6,8-Tetrabromopyrene is currently limited. It is known that the compound has high gi absorption .
Result of Action
The result of 1,3,6,8-Tetrabromopyrene’s action is the formation of pyrene-centered starburst oligofluorenes, which display good film-forming ability and sky-blue fluorescence . These oligofluorenes are used in electroluminescent devices, contributing to their light-emitting properties .
Action Environment
The action of 1,3,6,8-Tetrabromopyrene can be influenced by various environmental factors. For instance, the synthesis of covalent organic polymers using the compound is carried out under specific conditions, such as a certain temperature . Additionally, the compound’s luminescent properties can be affected by the presence of metal ions and nitroaromatic explosives .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that this compound plays a role in the creation of blue to green OLED emitters
Cellular Effects
It is known that this compound is used in the synthesis of materials that have applications in organic electronics Therefore, it may influence cell function through its role in these materials
Molecular Mechanism
It is known that this compound serves as a vital intermediate in synthetic routes
Temporal Effects in Laboratory Settings
It is known that this compound is used in the synthesis of materials that display good film-forming ability . Therefore, it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that this compound is used in the synthesis of materials that have applications in organic electronics . Therefore, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Propiedades
IUPAC Name |
1,3,6,8-tetrabromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKRTZIYOKNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029165 | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128-63-2 | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1,3,6,8-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6,8-Tetrabromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-tetrabromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRABROMOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VWU1E395N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



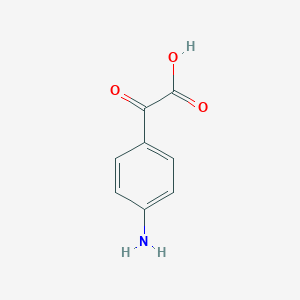
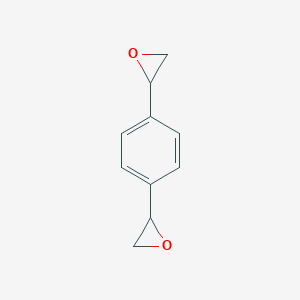
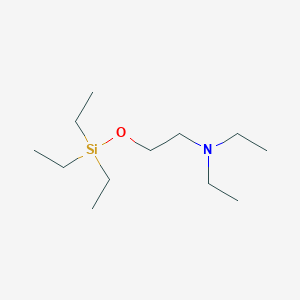
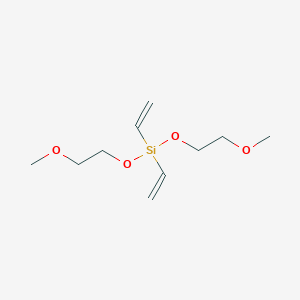

![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)
